Cks 17

Beschreibung

Eigenschaften

IUPAC Name |

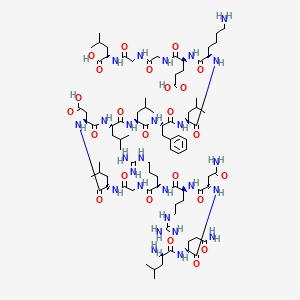

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESSROXEVCGJLA-DFNTYYFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H148N26O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244017 | |

| Record name | Cks 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1942.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99273-04-8 | |

| Record name | Cks 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cks 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action for Cks17 peptide?

An In-depth Technical Guide to the Mechanism of Action of Cks17 Peptide

Introduction

Cks17 is a synthetic, 17-amino acid peptide that corresponds to a highly conserved immunosuppressive domain found in the transmembrane envelope proteins of various human and animal retroviruses, such as p15E.[1][2] This peptide has garnered significant interest within the scientific community for its potent immunoregulatory and immunosuppressive properties.[1] Functionally, Cks17 is recognized for its ability to suppress cell-mediated immunity, positioning it as a valuable tool for studying immune tolerance and a potential candidate for therapeutic development in inflammatory and autoimmune diseases.[1][2] Often, its biological activity in experimental settings is enhanced when conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[3][4]

This technical guide provides a comprehensive overview of the known molecular mechanisms of action for the Cks17 peptide, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Immunosuppressive Function

The primary immunomodulatory effect of Cks17 is the suppression of the T-helper 1 (Th1) immune response.[1] This is achieved through a dual action on cytokine production:

-

Inhibition of Pro-inflammatory (Th1) Cytokines: Cks17 actively suppresses the production of key Th1-associated cytokines, including Interleukin-2 (IL-2), Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1]

-

Enhancement of Anti-inflammatory Cytokines: Concurrently, it enhances the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

This targeted cytokine modulation effectively dampens cell-mediated immunity, a function demonstrated by its ability to inhibit delayed-type hypersensitivity (DTH) reactions in vivo.[2] Furthermore, Cks17 and its conjugates have been shown to inhibit the proliferation of lymphocytes in response to various stimuli.[3]

Molecular Signaling Pathways

The immunosuppressive effects of Cks17 are orchestrated through the activation of multiple intracellular signaling cascades, initiated likely at a cell surface receptor.

Upstream Activation via a Receptor Tyrosine Kinase

Experimental evidence points to the involvement of a receptor tyrosine kinase (RTK) as the initial point of interaction for Cks17. The activation of downstream pathways by the peptide is sensitive to AG879, a known RTK inhibitor, which strongly suggests an RTK-mediated initiation of the signaling cascade.[1]

Activation of the MAPK/ERK and cAMP Pathways

Upon binding to its putative receptor, Cks17 triggers two distinct downstream signaling branches:

-

The PLCγ1-MAPK/ERK Pathway: Cks17 induces the phosphorylation, and thus activation, of a series of kinases that constitute the classical Mitogen-Activated Protein Kinase (MAPK) cascade.[1] The identified sequence of activation is:

-

Phospholipase C gamma 1 (PLCγ1)

-

Protein Kinase C (PKC)

-

Raf1

-

Mitogen-activated protein kinase/ERK kinase (MEK)

-

Extracellular signal-regulated kinase 1 and 2 (ERK1/2)

-

-

The Cyclic AMP (cAMP) Pathway: Independently of the MAPK pathway, Cks17 also leads to a significant elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

The activation of the ERK1/2 cascade is further mediated by Phosphoinositide-3 Kinase (PI3K), whereas the increase in cAMP levels occurs independently of PI3K.[1]

Contradictory Mechanism: Direct Inhibition of Protein Kinase C

In contrast to the activation cascade described above, separate studies have proposed an alternative mechanism. Research using a Cks17-Human Serum Albumin (Cks17-HSA) conjugate found that it directly inactivates Protein Kinase C (PKC).[3] This direct inhibition of PKC is suggested as the mechanism responsible for the observed dose-dependent inhibition of lymphocyte proliferation.[3] The discrepancy between PKC activation[1] and direct PKC inhibition[3] may be attributable to differences in the experimental systems, such as the use of a free peptide versus a carrier-conjugated peptide, or could suggest a bimodal, concentration-dependent action of Cks17.

References

- 1. A potent immunosuppressive retroviral peptide: cytokine patterns and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of CKS-17, a synthetic retroviral envelope peptide, on cell-mediated immunity in vivo: immunosuppression, immunogenicity, and relation to immunosuppressive tumor products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A synthetic peptide homologous to retroviral transmembrane envelope proteins depresses protein kinase C mediated lymphocyte proliferation and directly inactivated protein kinase C: a potential mechanism for immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the immunosuppressive activity of CKS-17, a synthetic retroviral envelope peptide, by muramyl dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cks17 Peptide in Retroviral Immunosuppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retroviruses, a diverse family of RNA viruses that includes the human immunodeficiency virus (HIV), are notoriously adept at evading and manipulating the host immune system. A key strategy in their arsenal is the induction of immunosuppression, which facilitates viral persistence and replication. A significant body of research has identified a highly conserved region within the transmembrane envelope proteins of many retroviruses as a potent mediator of this effect. A synthetic peptide of 17 amino acids, designated Cks17, homologous to this conserved domain, has become an invaluable tool for dissecting the molecular mechanisms of retroviral immunosuppression.[1][2][3] This technical guide provides an in-depth analysis of the role of the Cks17 peptide, detailing its effects on immune cell signaling and function, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Molecular Mechanisms of Cks17-Induced Immunosuppression

The immunosuppressive activity of Cks17 is multifaceted, primarily targeting the intricate signaling networks that govern immune cell activation and function. The peptide has been shown to directly interfere with key intracellular signaling pathways, leading to a profound dampening of cellular immunity.

Dysregulation of Intracellular Signaling Pathways

Cks17 exerts its influence by modulating at least two major signaling cascades: the cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway.

-

Elevation of Intracellular cAMP: Cks17 induces a significant and dose-dependent increase in intracellular cAMP levels within human monocytes and peripheral blood mononuclear cells.[4] This is achieved through the activation of adenylate cyclase.[4] Elevated cAMP is a well-established negative regulator of immune responses, particularly of Type 1 immunity. It is known to inhibit the production of Th1 cytokines while having no effect on or even enhancing Th2 cytokine production.[4]

-

Activation of the MAPK/ERK Pathway: Paradoxically, Cks17 also induces the phosphorylation and activation of several components of the MAPK/ERK pathway, including Raf1, MEK, and ERK1/2.[1][3][5] This activation proceeds via a PLCγ1-protein kinase C-Raf1-MEK signaling cascade.[1][3][5] While the MAPK/ERK pathway is often associated with cell proliferation and activation, its sustained or aberrant activation by Cks17 may contribute to a state of immune dysregulation.

-

Inhibition of Protein Kinase C (PKC): Cks17, when conjugated to a carrier protein like human serum albumin (CKS-17-HSA), directly inactivates protein kinase C (PKC).[6] PKC is a crucial enzyme in T-cell activation. The inhibition of PKC by CKS-17-HSA is dose-dependent and does not appear to be competitive with respect to Ca2+, Mg2+, phosphatidylserine, diolein, or ATP.[6]

Caption: Cks17-induced signaling dysregulation in immune cells.

Inhibition of Immune Cell Function

The practical consequence of this signaling interference is a potent inhibition of key immune cell functions, particularly those of T lymphocytes.

-

Inhibition of T-Cell Proliferation: Cks17 inhibits the proliferation of both murine and human lymphocytes in response to alloantigens and mitogens.[2] This effect has been observed in interleukin-2 (IL-2) dependent murine cytotoxic T-cell lines as well.[2] The inhibition of proliferation is dose-dependent.[6]

-

Modulation of Cytokine Production: A hallmark of Cks17's activity is the skewing of the cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. It significantly inhibits the production of Th1 cytokines, including IL-2, interferon-gamma (IFN-γ), IL-12, and tumor necrosis factor-alpha (TNF-α).[1][3][5][7] Conversely, it has been shown to enhance the production of the Th2 cytokine IL-10.[1][3][5]

Quantitative Data on Cks17-Mediated Immunosuppression

The following tables summarize the quantitative data reported in the literature on the immunosuppressive effects of the Cks17 peptide.

Table 1: Inhibition of Lymphocyte Proliferation by Cks17

| Cell Type | Stimulus | Cks17 Conjugate | Concentration | % Inhibition | Reference |

| Human Lymphocytes | PMA and Ionomycin | CKS-17-HSA | 15 µM | Up to 88% | [6] |

| Human Lymphocytes | DiC8 and Ionomycin | CKS-17-HSA | 15 µM | Up to 57% | [6] |

| Human T Lymphocytes | Anti-CD3 Antibody | CS-1 (HTLV-1 homolog) | 3 nmol/well | Up to 57% | [8] |

| Human T Lymphocytes | Anti-CD3 Antibody | CS-3 (HIV homolog) | 3 nmol/well | Up to 49% | [8] |

| Human Lymphocytes | Mixed Leukocyte Culture | CS-1 (HTLV-1 homolog) | 3 nmol/well | 81% | [8] |

| Human Lymphocytes | Mixed Leukocyte Culture | CS-3 (HIV homolog) | 3 nmol/well | 88% | [8] |

Table 2: Inhibition of Protein Kinase C (PKC) Activity by Cks17

| Enzyme Source | Cks17 Conjugate | IC50 | Max Inhibition | Reference |

| Human Neutrophil Cytosol | CKS-17-HSA | ~3 µM | >95% at 15 µM | [6] |

| Jurkat Cell Cytosol | CKS-17-HSA | ~3 µM | >95% at 15 µM | [6] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the immunosuppressive effects of the Cks17 peptide.

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol outlines the steps to measure the effect of Cks17 on T-cell proliferation using a fluorescent dye dilution method.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

Cks17 peptide conjugated to a carrier protein (e.g., BSA or HSA) and a control peptide-conjugate.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA)).

-

96-well round-bottom cell culture plates.

-

Flow cytometer.

Methodology:

-

Isolate and Label T-cells: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Resuspend the cells in PBS and label with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the labeling reaction with FBS-containing medium and wash the cells.

-

Cell Culture Setup: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Treatment: Add the Cks17-conjugate and control-conjugate to the wells at various concentrations. Include untreated wells as a control.

-

Stimulation: Add the T-cell activation stimuli to the appropriate wells. Include unstimulated wells as a negative control.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the gated T-cell population. Proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells.

Caption: Workflow for in vitro T-cell proliferation assay.

Protocol 2: Cytokine Production Assay

This protocol describes how to measure the effect of Cks17 on the production of cytokines by immune cells.

Materials:

-

PBMCs or isolated immune cell populations (e.g., T-cells, monocytes).

-

Cks17 peptide-conjugate and control-conjugate.

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Cell stimulation agents (e.g., lipopolysaccharide (LPS) for monocytes, PHA for T-cells).

-

24-well or 48-well cell culture plates.

-

ELISA or multiplex bead array kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10).

-

Plate reader.

Methodology:

-

Cell Culture: Seed the immune cells in a culture plate at an appropriate density.

-

Treatment: Add the Cks17-conjugate and control-conjugate to the wells at various concentrations.

-

Stimulation: Add the appropriate stimulus to induce cytokine production.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

-

Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.

Therapeutic Implications and Future Directions

The profound immunosuppressive effects of the Cks17 peptide highlight its parent retroviral envelope proteins as key virulence factors. This conserved region represents an attractive target for the development of novel therapeutics aimed at reversing retroviral-induced immunosuppression. Strategies could include the development of small molecule inhibitors or monoclonal antibodies that block the interaction of this domain with its cellular targets. Furthermore, a deeper understanding of the signaling pathways hijacked by Cks17 could reveal new host-directed therapeutic targets to bolster the immune response against retroviral infections.

Caption: Therapeutic rationale for targeting the Cks17 domain.

Conclusion

The Cks17 peptide has proven to be an indispensable tool for understanding the mechanisms of retroviral immunosuppression. Its ability to disrupt key signaling pathways, inhibit T-cell proliferation, and skew cytokine production provides a clear picture of how retroviruses undermine the host's immune defenses. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to combat retroviral diseases. Future research focused on targeting the Cks17 domain or the cellular pathways it manipulates holds significant promise for the development of novel immunomodulatory therapies.

References

- 1. A potent immunosuppressive retroviral peptide: cytokine patterns and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of lymphocyte proliferation by a synthetic peptide homologous to retroviral envelope proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction of intracellular cAMP by a synthetic retroviral envelope peptide: a possible mechanism of immunopathogenesis in retroviral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. A synthetic peptide homologous to retroviral transmembrane envelope proteins depresses protein kinase C mediated lymphocyte proliferation and directly inactivated protein kinase C: a potential mechanism for immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human IFN-gamma production is inhibited by a synthetic peptide homologous to retroviral envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human retrovirus-related synthetic peptides inhibit T lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Cks17: A Technical Guide to its Sequence Homology with Retroviral p15E and Immunosuppressive Mechanisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heptadecapeptide Cks17, homologous to a highly conserved immunosuppressive domain (ISD) within the p15E transmembrane envelope protein of various retroviruses, presents a compelling case of viral mimicry with significant implications for immunology and drug development. This technical guide provides a comprehensive analysis of the sequence homology between Cks17 and its retroviral counterparts, details the experimental protocols used to elucidate its function, and visualizes the key signaling pathways it perturbs. Through a meticulous compilation of quantitative data and detailed methodologies, this document serves as a foundational resource for researchers investigating retroviral pathogenesis, immune modulation, and the development of novel therapeutics targeting the Cks17-p15E axis.

Introduction

Retroviruses have evolved sophisticated mechanisms to evade the host immune system, a critical aspect of which involves the expression of immunosuppressive proteins. The transmembrane envelope protein p15E, found across a range of retroviruses, harbors a highly conserved region known as the immunosuppressive domain (ISD). Cks17 is a synthetic 17-amino acid peptide that corresponds to this critical domain.[1] Extensive research has demonstrated that Cks17 mimics the immunosuppressive effects of p15E, inhibiting a variety of immune functions both in vitro and in vivo.[1] This guide delves into the core molecular and cellular biology of Cks17, providing a detailed examination of its sequence conservation, experimental validation, and mechanism of action.

Sequence Homology of Cks17 and Retroviral p15E

The immunosuppressive activity of Cks17 is intrinsically linked to its high degree of sequence homology with the ISD of various retroviral p15E proteins. This conservation across different retroviruses, including those that infect a wide range of species, underscores the functional importance of this domain in viral persistence.

Amino Acid Sequence Alignment

The amino acid sequence of Cks17 is LQNRRGLDLLFLKEGGL .[2][3] A comparative analysis of this sequence with the corresponding region of p15E from several key retroviruses reveals a remarkable degree of conservation.

| Retrovirus (Abbreviation) | UniProt Accession | p15E Immunosuppressive Domain Sequence | % Identity to Cks17 | % Similarity to Cks17 |

| Murine Leukemia Virus (MLV) | P03385 | LQNRRGLDLLFLKEGGL | 100% | 100% |

| Feline Leukemia Virus (FeLV) | NP_955582.1 | LQNRRGLDLLFLKEGGL | 100% | 100% |

| Gibbon Ape Leukemia Virus (GaLV) | P21415 | LQNRRGLDLLFLKEGGL | 100% | 100% |

| Koala Retrovirus (KoRV) | Q9J1E1 | LQNRRGLDLLFLKEGGL | 100% | 100% |

| Human T-lymphotropic virus 1 (HTLV-1) | P03386 (env) | LQNRSGLDLLFLKEGGL | 94.1% | 94.1% |

Note: Sequence similarity is calculated based on conservative amino acid substitutions.

Experimental Protocols

The functional characterization of Cks17 has been dependent on a series of well-defined experimental protocols. This section provides detailed methodologies for key assays used to investigate the immunosuppressive properties of Cks17.

Solid-Phase Peptide Synthesis of Cks17

The synthesis of the Cks17 peptide (LQNRRGLDLLFLKEGGL) is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in dimethylformamide (DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH) and a coupling reagent (e.g., HBTU) in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the Cks17 sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized Cks17 peptide by mass spectrometry and analytical HPLC.

In Vitro Protein Kinase C (PKC) Inhibition Assay

Cks17 has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme in the IL-1 signaling pathway.

Materials:

-

Purified PKC enzyme

-

Cks17 peptide

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (containing CaCl₂, phosphatidylserine, and diacylglycerol)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase buffer, PKC substrate, and varying concentrations of the Cks17 peptide (or a control peptide).

-

Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for 15-30 minutes.

-

Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition at each Cks17 concentration and determine the IC₅₀ value.

In Vivo Delayed-Type Hypersensitivity (DTH) Assay

The DTH assay is a classic in vivo method to assess cell-mediated immunity and the immunosuppressive effects of compounds like Cks17.

Materials:

-

Mice (e.g., C57BL/6)

-

Antigen (e.g., Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBCs))

-

Complete Freund's Adjuvant (CFA)

-

Cks17 peptide (conjugated to a carrier protein like BSA or KLH for enhanced immunogenicity if testing for immunization effects, or unconjugated for direct immunosuppression testing)

-

Phosphate-buffered saline (PBS)

-

Calipers for measuring ear or footpad thickness

Protocol:

-

Sensitization Phase (Day 0):

-

Sensitize mice by subcutaneous or intraperitoneal injection of the antigen emulsified in CFA.

-

-

Treatment Phase (e.g., Days 5-7):

-

Administer Cks17 (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal or intravenous injection).

-

-

Challenge Phase (e.g., Day 7):

-

Challenge the sensitized mice by injecting the antigen in PBS into one ear pinna or footpad. Inject PBS into the contralateral ear or footpad as a control.

-

-

Measurement Phase (24-48 hours post-challenge):

-

Measure the thickness of the antigen-challenged and PBS-injected ears or footpads using calipers.

-

-

Data Analysis:

-

The DTH response is calculated as the difference in thickness between the antigen-challenged and the PBS-injected site.

-

Compare the DTH responses in the Cks17-treated group to the control group to determine the extent of immunosuppression.

-

Signaling Pathway Perturbation

Cks17 exerts its immunosuppressive effects primarily by interfering with the Interleukin-1 (IL-1) signaling pathway through the inhibition of Protein Kinase C (PKC).

The IL-1 Signaling Pathway and Cks17 Inhibition

The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent expression of pro-inflammatory genes. PKC is a critical downstream effector in this pathway. Cks17 has been shown to directly inhibit PKC activity, thereby disrupting this pro-inflammatory signaling cascade.

The diagram above illustrates the canonical IL-1 signaling pathway leading to the activation of NF-κB. Cks17 intervenes at the level of Protein Kinase C, effectively blocking the downstream signaling events that would otherwise lead to the transcription of pro-inflammatory genes.

Conclusion

The synthetic peptide Cks17, by virtue of its striking sequence homology to the immunosuppressive domain of retroviral p15E, serves as a powerful tool for dissecting the mechanisms of retrovirus-induced immunosuppression. The detailed experimental protocols and the elucidation of its inhibitory action on the IL-1/PKC signaling pathway provide a solid foundation for future research. For professionals in drug development, Cks17 and the p15E ISD represent a potential target for the development of novel immunomodulatory therapies. Further investigation into the structural basis of the Cks17-PKC interaction and the exploration of its therapeutic potential in inflammatory and autoimmune diseases are promising avenues for future research. This guide provides the necessary technical framework to support and inspire such endeavors.

References

The Cks17 Conserved Region: A Deep Dive into its Immunomodulatory Functions and Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Cks17 conserved region, a 17-amino acid peptide sequence homologous to a highly conserved domain within the transmembrane envelope proteins of numerous retroviruses, has emerged as a potent modulator of the host immune response. This technical guide provides a comprehensive overview of the biological functions of the synthetic peptide analog, CKS-17, with a focus on its immunosuppressive properties, the intracellular signaling pathways it commandeers, and its potential as a therapeutic agent. This document synthesizes key research findings, presenting quantitative data in a structured format, detailing experimental methodologies for critical assays, and visualizing complex biological processes through signaling pathway and workflow diagrams.

Introduction

The Cks17 conserved region, represented by the synthetic heptadecapeptide CKS-17, has been the subject of extensive research due to its profound immunomodulatory effects. Originally identified as a conserved sequence in retroviral proteins like p15E, this peptide has been shown to mimic the immunosuppressive actions of certain tumor products.[1] Its ability to suppress cell-mediated immunity and modulate cytokine production has positioned it as a molecule of interest for understanding viral pathogenesis and for the development of novel therapeutics for inflammatory and autoimmune diseases. This guide will delve into the core biological functions of the CKS-17 peptide, providing the necessary technical details for researchers and drug development professionals.

Immunomodulatory Functions of the CKS-17 Peptide

The primary and most well-characterized function of the CKS-17 peptide is its ability to suppress the host immune response, particularly cell-mediated immunity. This immunosuppressive activity is multifaceted, impacting various immune cells and their functions.

Inhibition of Cell-Mediated Immunity

CKS-17, particularly when conjugated to a carrier protein such as bovine serum albumin (BSA) or human serum albumin (HSA) to enhance its stability and bioavailability, has been demonstrated to inhibit delayed-type hypersensitivity (DTH) reactions in a dose-dependent manner.[2] DTH is a classical measure of cell-mediated immunity.

Modulation of Cytokine Production

A key mechanism underlying the immunosuppressive effects of CKS-17 is its ability to skew the cytokine profile from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. Specifically, CKS-17 has been shown to:

-

Inhibit Th1 Cytokine Production: It dose-dependently suppresses the production of key Th1 cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1][3][4]

-

Enhance Th2 Cytokine Production: Conversely, CKS-17 has been reported to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[5]

This shift in the cytokine balance contributes significantly to the dampening of inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of the CKS-17 peptide.

| Parameter | Value | Assay Condition | Reference |

| IC50 for PKC Inhibition | ~3 µM | CKS-17 conjugated to human serum albumin (CKS-17-HSA) | |

| Lymphocyte Proliferation | >95% inhibition | 15 µM CKS-17-HSA |

Table 1: Inhibitory Concentrations of CKS-17 Peptide

| Cytokine | Effect | Dose-Dependent | Reference |

| IL-2 | Inhibition | Yes | [3] |

| IFN-γ | Inhibition | Yes | [1] |

| TNF-α | Inhibition | Yes | [4] |

| IL-10 | Enhancement | Not specified | [5] |

Table 2: Modulation of Cytokine Production by CKS-17 Peptide

Signaling Pathways Modulated by the CKS-17 Peptide

The CKS-17 peptide exerts its biological effects by activating specific intracellular signaling cascades. Two primary pathways have been identified: the cyclic AMP (cAMP) pathway and the Phospholipase C gamma 1 (PLCγ1) - Protein Kinase C (PKC) - Raf-1 - MEK - ERK1/2 pathway.[5]

Cyclic AMP (cAMP) Signaling Pathway

CKS-17 has been shown to elevate intracellular levels of the second messenger cAMP.[5] This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, leading to the modulation of gene expression and cellular function, contributing to its immunosuppressive effects.

Caption: CKS-17 activates a putative receptor, leading to cAMP production and subsequent immunosuppression.

PLCγ1-PKC-Raf-MEK-ERK Signaling Pathway

CKS-17 also triggers the activation of the PLCγ1-PKC-Raf-MEK-ERK signaling cascade.[5] This pathway is a central regulator of cell proliferation, differentiation, and survival. The activation of this pathway by CKS-17 is complex and appears to be involved in its immunomodulatory functions, though the precise downstream effects in this context are still under investigation.

Caption: CKS-17 triggers a phosphorylation cascade leading to the modulation of cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the CKS-17 peptide.

Delayed-Type Hypersensitivity (DTH) Assay in Mice

Objective: To assess the in vivo effect of CKS-17 on cell-mediated immunity.

Materials:

-

Mice (e.g., C57BL/6)

-

Antigen (e.g., sheep red blood cells (SRBCs) or keyhole limpet hemocyanin (KLH))

-

CKS-17 peptide conjugated to a carrier protein (e.g., BSA)

-

Control peptide conjugated to the same carrier protein

-

Complete Freund's Adjuvant (CFA) (for some antigens)

-

Phosphate-buffered saline (PBS)

-

Calipers for measuring footpad or ear thickness

Procedure:

-

Sensitization: Sensitize mice by subcutaneous or intraperitoneal injection of the antigen, often emulsified in CFA.

-

Treatment: Administer the CKS-17 conjugate or control conjugate to the mice, typically via intravenous or intraperitoneal injection, at various time points relative to sensitization and challenge.

-

Challenge: After a specific period (e.g., 5-7 days), challenge the mice by injecting the antigen (without adjuvant) into one hind footpad or ear. Inject the contralateral footpad or ear with PBS as a control.

-

Measurement: Measure the thickness of the antigen-challenged and PBS-injected footpads or ears at various time points after the challenge (e.g., 24, 48, and 72 hours) using calipers.

-

Data Analysis: The DTH response is calculated as the difference in swelling between the antigen-challenged and the PBS-injected site. Compare the DTH responses in the CKS-17-treated group with the control group.

Caption: Workflow for assessing the in vivo immunosuppressive activity of CKS-17 using a DTH assay.

In Vitro Lymphocyte Proliferation Assay

Objective: To determine the effect of CKS-17 on the proliferation of lymphocytes in response to a mitogen.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))

-

CKS-17 peptide conjugate

-

Control peptide conjugate

-

96-well cell culture plates

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, XTT, or CFSE)

-

Scintillation counter or microplate reader

Procedure:

-

Cell Preparation: Isolate lymphocytes from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Plating: Seed the lymphocytes into a 96-well plate at a predetermined density.

-

Treatment: Add the CKS-17 conjugate or control conjugate at various concentrations to the appropriate wells.

-

Stimulation: Add the mitogen to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plate for a specific period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: Add [³H]-thymidine to each well for the last 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Colorimetric/Fluorometric assays: Follow the manufacturer's instructions for the specific non-radioactive assay kit being used.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation in the CKS-17-treated wells compared to the mitogen-stimulated control wells.

Protein Kinase C (PKC) Activity Assay

Objective: To measure the inhibitory effect of CKS-17 on the enzymatic activity of PKC.

Materials:

-

Purified PKC enzyme or cell lysate containing PKC

-

CKS-17 peptide conjugate

-

PKC substrate (e.g., a specific peptide or histone H1)

-

[γ-³²P]ATP

-

PKC assay buffer (containing lipids like phosphatidylserine and diacylglycerol, and Ca²⁺)

-

Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the PKC assay buffer, the PKC enzyme, and the CKS-17 conjugate at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the kinase reaction by adding the PKC substrate and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Separation and Quantification: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Data Analysis: Calculate the percentage of PKC inhibition for each concentration of the CKS-17 conjugate and determine the IC50 value.

Therapeutic Potential and Future Directions

The potent immunosuppressive properties of the CKS-17 peptide make it a compelling candidate for therapeutic development. Its ability to suppress Th1-mediated inflammation suggests potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Furthermore, its mimicry of tumor-induced immunosuppression provides a valuable tool for studying cancer immunology and developing strategies to counteract tumor immune evasion.

Future research should focus on several key areas:

-

Receptor Identification: The specific cell surface receptor(s) to which CKS-17 binds remains to be definitively identified. Elucidating this will be crucial for understanding its mechanism of action and for designing more targeted therapeutics.

-

Structure-Activity Relationship Studies: Further investigation into the relationship between the peptide's structure and its biological activity could lead to the development of more potent and specific analogs with improved pharmacokinetic properties.

-

In Vivo Efficacy in Disease Models: While preclinical studies have shown promise, more extensive in vivo studies in various animal models of autoimmune and inflammatory diseases are needed to validate its therapeutic potential.

-

Delivery and Stability: As a peptide, CKS-17 may be susceptible to degradation in vivo. Research into novel delivery systems and modifications to enhance its stability and bioavailability will be critical for its clinical translation.

Conclusion

The Cks17 conserved region, as represented by the synthetic CKS-17 peptide, is a powerful immunomodulatory agent with significant potential for both research and therapeutic applications. Its ability to suppress cell-mediated immunity and orchestrate a shift from a pro-inflammatory to an anti-inflammatory cytokine profile, mediated through the cAMP and PLCγ1-PKC-Raf-MEK-ERK signaling pathways, underscores its importance in the field of immunology. This technical guide has provided a detailed overview of its biological functions, quantitative data, and experimental methodologies to aid researchers and drug development professionals in further exploring the potential of this fascinating molecule. Continued investigation into the Cks17 conserved region is poised to yield valuable insights into immune regulation and may pave the way for novel therapeutic interventions for a range of debilitating diseases.

References

- 1. Human IFN-gamma production is inhibited by a synthetic peptide homologous to retroviral envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of CKS-17, a synthetic retroviral envelope peptide, on cell-mediated immunity in vivo: immunosuppression, immunogenicity, and relation to immunosuppressive tumor products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of interleukin-2 production by tumor cell products and by CKS-17, a synthetic retroviral envelope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional down-regulation of tumor necrosis factor-alpha gene expression by a synthetic peptide homologous to retroviral envelope protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A potent immunosuppressive retroviral peptide: cytokine patterns and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Immunomodulatory Interface: A Technical Guide to Cks17 and its Interaction with the CD4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cks17, a synthetic heptadecapeptide, represents a highly conserved immunosuppressive domain found in retroviral transmembrane proteins, such as p15E. Its profound immunomodulatory effects have garnered significant interest in the scientific community. This technical guide provides an in-depth exploration of the interaction between Cks17 and the CD4 receptor, a critical component of the adaptive immune system. Emerging evidence suggests that this interaction is not a classical ligand-receptor binding event but rather a sophisticated case of molecular mimicry. Cks17 appears to share a cross-reacting epitope with the CD4 receptor, leading to a cascade of downstream signaling events that ultimately result in immunosuppression. This document details the experimental evidence supporting this hypothesis, outlines the known signaling pathways affected by Cks17, and provides insights into the experimental protocols utilized in this field of research.

The Cks17-CD4 Interaction: A Paradigm of Molecular Mimicry

The interaction between Cks17 and the CD4 receptor is characterized by epitope mimicry, where the Cks17 peptide structurally resembles a region of the CD4 protein. This similarity allows Cks17 to be recognized by certain molecules that typically bind to CD4, most notably the anti-CD4 monoclonal antibody OKT4.

A key study demonstrated that the anti-CD4 monoclonal antibody OKT4 binds strongly to human blood monocytes treated with Cks17.[1] This binding was attributed to a direct interaction between the OKT4 antibody and the Cks17 peptide itself.[1] Further supporting this, a partial homology in the amino acid sequence between the CD4 epitope and the Cks17 peptide has been identified.[1] This molecular mimicry is a crucial aspect of the immunosuppressive mechanism of retroviruses.

It is important to note that while Cks17 interacts with components of the immune system that recognize CD4, there is currently no direct evidence of Cks17 binding to the CD4 receptor itself to form a stable complex. The observed immunological effects are likely a consequence of this epitope sharing.

Quantitative Data Summary

Due to the nature of the interaction being molecular mimicry rather than direct binding, quantitative data such as binding affinities (Kd) or dissociation constants for a direct Cks17-CD4 interaction are not available in the current literature. The available data is qualitative, focusing on the functional consequences of this mimicry.

Table 1: Qualitative Summary of Cks17 Interaction with CD4-related Components

| Interacting Molecules | Nature of Interaction | Key Findings | Reference |

| Cks17 and anti-CD4 mAb (OKT4) | Direct Binding / Epitope Mimicry | OKT4 antibody binds directly to the Cks17 peptide. | [1] |

| Cks17-treated monocytes and OKT4 | Enhanced Binding | Treatment of monocytes with Cks17 increases their binding to the OKT4 antibody. | [1] |

Signaling Pathways Modulated by Cks17

Cks17 exerts its immunosuppressive effects by activating several intracellular signaling pathways, leading to a shift in the cytokine profile from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) response.

Key Signaling Cascades

The primary signaling pathways activated by Cks17 include:

-

Mitogen-Activated Protein (MAP) Kinase Pathway: Cks17 activates the MAP kinases, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This activation proceeds through the phosphorylation of MEK (MAP kinase/ERK kinase).

-

Cyclic Adenosine Monophosphate (cAMP) Pathway: Cks17 leads to an elevation of intracellular cAMP levels.[2]

These pathways are interconnected, with evidence suggesting cross-talk between the MEK/ERK cascade and the cAMP pathway.

Visualization of Cks17-Induced Signaling

The following diagrams illustrate the known signaling pathways initiated by Cks17.

Caption: Cks17-induced signaling pathways leading to immunosuppression.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the interaction of Cks17 with the immune system.

Monoclonal Antibody Binding Assay

This protocol is designed to assess the binding of the anti-CD4 monoclonal antibody (OKT4) to cells treated with Cks17.

Objective: To determine if Cks17 can be recognized by an anti-CD4 antibody on the cell surface.

Materials:

-

Human peripheral blood monocytes or a suitable cell line

-

Cks17 peptide conjugated to a carrier protein (e.g., Human Serum Albumin - HSA)

-

Anti-human CD4 monoclonal antibody (clone OKT4), fluorescently labeled

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

Procedure:

-

Cell Preparation: Isolate human peripheral blood monocytes or culture the chosen cell line to the desired density.

-

Cks17 Treatment: Incubate the cells with Cks17-HSA conjugate at a predetermined concentration for a specified time (e.g., 30 minutes at 37°C). A control group of cells should be incubated with HSA alone.

-

Washing: Wash the cells twice with cold PBS containing 1% BSA to remove unbound peptide.

-

Antibody Staining: Resuspend the cells in a solution containing the fluorescently labeled OKT4 antibody. Incubate for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with cold PBS to remove unbound antibody.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the OKT4 signal in the Cks17-treated and control groups.

Expected Outcome: An increase in the MFI of the OKT4 signal in the Cks17-treated cells compared to the control cells would indicate that the OKT4 antibody is binding to the Cks17 peptide on the cell surface.

Western Blot for MAP Kinase Activation

This protocol is used to detect the phosphorylation of ERK1/2, a key downstream target of Cks17 signaling.

Objective: To determine if Cks17 activates the MAP kinase pathway.

Materials:

-

Immune cell line (e.g., Jurkat)

-

Cks17 peptide

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells and treat with Cks17 at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody to confirm equal protein loading.

Expected Outcome: An increase in the band intensity corresponding to phosphorylated ERK1/2 in the Cks17-treated samples compared to the control would confirm the activation of the MAP kinase pathway.

Experimental Workflow Visualization

Caption: Workflow for key experiments studying Cks17's effects.

Conclusion and Future Directions

The interaction between the retroviral peptide Cks17 and the CD4 receptor is a compelling example of molecular mimicry with significant implications for immune regulation. While direct binding has not been demonstrated, the ability of Cks17 to be recognized by the anti-CD4 antibody OKT4 provides strong evidence for epitope sharing. This mimicry is likely a key mechanism by which retroviruses evade the host immune system. The downstream activation of the MEK/ERK and cAMP signaling pathways by Cks17 further elucidates its immunosuppressive function.

Future research should focus on several key areas:

-

High-Resolution Structural Studies: Determining the crystal structure of the OKT4 antibody in complex with the Cks17 peptide would provide definitive proof of epitope mimicry and reveal the precise molecular interactions.

-

Identification of the Cks17 Cellular Receptor: While the interaction with the CD4 receptor appears to be one of mimicry, identifying the primary cell surface receptor(s) that Cks17 directly binds to is crucial for a complete understanding of its mechanism of action.

-

Therapeutic Potential: The immunosuppressive properties of Cks17 could be harnessed for therapeutic purposes, such as in the treatment of autoimmune diseases or transplant rejection. Conversely, developing antagonists that block the effects of Cks17 could be a viable strategy for enhancing anti-retroviral immunity.

References

The Immunomodulatory Role of Cks17: A Technical Guide to its Influence on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cks17, a synthetic peptide homologous to a conserved region of retroviral transmembrane envelope proteins, has demonstrated significant immunomodulatory properties, primarily characterized by its ability to alter cytokine production profiles. This technical guide provides an in-depth analysis of the current understanding of Cks17's role in modulating cytokine expression, detailing the underlying signaling pathways and providing comprehensive experimental protocols for its study. Quantitative data from published literature are summarized to offer a clear perspective on its dose-dependent effects. This document aims to serve as a valuable resource for researchers investigating novel immunomodulatory therapeutics and for professionals in drug development exploring the potential of Cks17 and related compounds.

Introduction

The modulation of the immune system presents a critical therapeutic strategy for a myriad of diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. A key aspect of immune regulation lies in the intricate network of cytokines, small proteins that act as messengers between cells and play a pivotal role in orchestrating immune responses. The ability to selectively manipulate cytokine production is a cornerstone of modern immunotherapy.

Cks17, a 17-amino acid synthetic peptide, has emerged as a potent immunomodulator with the ability to suppress cell-mediated immunity. Its sequence is highly conserved across various human and animal retroviruses, suggesting a fundamental role in the interaction between the virus and the host immune system. Notably, Cks17 has been shown to inhibit the production of pro-inflammatory Th1-type cytokines while enhancing the production of the anti-inflammatory Th2-type cytokine, Interleukin-10 (IL-10). This dual activity makes Cks17 a compelling subject for both basic research into immune regulation and for the development of novel therapeutic agents.

This guide will delve into the molecular mechanisms through which Cks17 exerts its effects, focusing on the signaling cascades it activates and the subsequent impact on cytokine gene expression. Furthermore, it will provide detailed experimental protocols to enable researchers to investigate the immunomodulatory properties of Cks17 in a laboratory setting.

Quantitative Effects of Cks17 on Cytokine Production

Cks17 exhibits a dose-dependent effect on the production of several key cytokines by immune cells. The following table summarizes the quantitative data available in the literature. It is important to note that the effects of Cks17 can vary depending on the cell type, stimulation conditions, and the specific Cks17 conjugate used.

| Cytokine | Cell Type | Cks17 Concentration | Effect | Reference |

| Interleukin-2 (IL-2) | Mitogen-stimulated EL4 cells | Dose-dependent | Inhibition | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Inhibition | [1] | |

| Interferon-gamma (IFN-γ) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent | Inhibition | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Not specified | Inhibition | |

| Interleukin-12 (IL-12) | Not specified | Not specified | Inhibition | |

| Interleukin-10 (IL-10) | Monocytes | Not specified | Enhancement |

Further research is required to establish precise IC50 values and the full dose-response curves for each cytokine.

Signaling Pathways Modulated by Cks17

Cks17-mediated modulation of cytokine production is orchestrated through the activation of specific intracellular signaling cascades. The current evidence points to a multi-faceted mechanism involving G-protein coupled receptor (GPCR) signaling and the activation of downstream kinase pathways.

G-Protein Coupled Receptor (GPCR) and cAMP Signaling

A key initiating event in Cks17 signaling is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This strongly suggests that Cks17 may act as a ligand for a G-protein coupled receptor (GPCR) of the Gs alpha subunit subtype, which upon activation, stimulates adenylyl cyclase to produce cAMP. While the specific receptor for Cks17 has not been definitively identified, the orphan GPCR, GPR17, which is known to be involved in immune responses and signals through Gαi/o (leading to a decrease in cAMP), has been investigated in other contexts. Further research is needed to determine if Cks17 directly interacts with GPR17 or another GPCR to elicit its effects on cAMP.

The increase in cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription. The promoter of the anti-inflammatory cytokine IL-10 is known to contain a CRE, suggesting a direct mechanism for its upregulation by Cks17-induced cAMP/PKA/CREB signaling.

References

The Dichotomous Interplay of Cks17 and Protein Kinase C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic heptadecapeptide Cks17, homologous to a highly conserved immunosuppressive domain within the transmembrane envelope protein (p15E) of various retroviruses, has garnered significant interest for its immunomodulatory properties. A key aspect of its mechanism of action involves its interaction with Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to a myriad of cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted effects of Cks17 on PKC activity, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and signaling cascades. Notably, the available evidence points towards a dual, context-dependent role for Cks17, acting as a direct inhibitor of PKC in in-vitro settings, while participating in the activation of PKC-dependent signaling pathways within intact cells.

Quantitative Data Summary

The inhibitory potential of Cks17 on PKC activity has been quantified in several studies. It is important to note that the peptide's efficacy is significantly enhanced when conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).

| Parameter | Value | Experimental System | Notes | Reference |

| IC50 (Cks17-BSA) | ~4 µM | Purified rat brain PKC with histone as a substrate. | Inhibition of Ca2+- and phosphatidylserine-dependent PKC activity. | [1] |

| IC50 (Cks17-HSA) | ~3 µM | PKC isolated from human neutrophils or Jurkat cells. | Dose-dependent inhibition of PKC activity. | |

| Inhibition of Lymphocyte Proliferation (PMA and Ionomycin induced) | Up to 88% inhibition at 15 µM Cks17-HSA | Human lymphocytes. | Demonstrates in-vivo relevance of PKC inhibition. | |

| Inhibition of Lymphocyte Proliferation (DiC8 and Ionomycin induced) | Up to 57% inhibition at 15 µM Cks17-HSA | Human lymphocytes. | DiC8 is a synthetic diacylglycerol that directly activates PKC. |

The Dual Role of Cks17 in Modulating PKC Activity

A critical aspect of Cks17's interaction with PKC is its apparent dual functionality, which appears to be contingent on the experimental context.

Direct Inhibition in In Vitro Kinase Assays

In cell-free systems utilizing purified PKC, Cks17, particularly when conjugated to a carrier protein, acts as a direct inhibitor. The mechanism of this inhibition is described as novel, as it is not competitive with respect to either ATP or the phosphoacceptor substrate[1]. This suggests that Cks17 does not bind to the active site of PKC in the same manner as traditional kinase inhibitors.

Activation of PKC-Dependent Signaling Pathways in Cellular Assays

Conversely, studies conducted in intact cells have revealed that Cks17 can trigger signaling cascades that are dependent on PKC activity. For instance, the activation of the ERK1/2 MAP kinase pathway by Cks17 has been shown to be mediated through a PLCγ1-PKC-Raf1-MEK signaling axis. Furthermore, Cks17 has been observed to induce the phosphorylation of Protein Kinase D (PKD), a known downstream target of PKC, in a manner that is dependent on both PLC and PKC. This suggests an indirect activation of PKC within a cellular context, where Cks17 may initiate a signaling cascade upstream of PKC.

This dichotomy highlights the importance of the experimental system in interpreting the effects of Cks17. The direct inhibitory effects observed in vitro may be relevant in specific subcellular compartments or under certain physiological conditions, while the activation of PKC-dependent pathways in cellular models likely reflects a more complex interplay with upstream signaling components.

Experimental Protocols

In Vitro PKC Inhibition Assay

This protocol outlines a typical method for assessing the direct inhibitory effect of Cks17 on PKC activity.

1. Materials:

- Purified Protein Kinase C

- Cks17 peptide (conjugated to a carrier protein like BSA)

- PKC substrate (e.g., histone H1 or a specific peptide substrate)

- Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM CaCl2)

- Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors

- [γ-³²P]ATP

- Phosphocellulose paper

- Scintillation counter

2. Procedure:

- Prepare a reaction mixture containing the assay buffer, PS, DAG, and the PKC substrate.

- Add varying concentrations of Cks17-BSA to the reaction mixture.

- Initiate the reaction by adding purified PKC enzyme.

- Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10 minutes).

- Stop the reaction by spotting the mixture onto phosphocellulose paper.

- Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

- Quantify the incorporated radioactivity using a scintillation counter.

- Calculate the percentage of inhibition at each Cks17 concentration and determine the IC50 value.

Cellular Assay for PKC-Dependent ERK1/2 Activation

This protocol describes a method to investigate the role of PKC in Cks17-induced ERK1/2 activation.

1. Materials:

- Cell line of interest (e.g., Jurkat T-cells)

- Cks17 peptide

- PKC inhibitor (e.g., Gö6983)

- Antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

- Western blotting reagents and equipment

2. Procedure:

- Culture cells to the desired confluency.

- Pre-treat a subset of cells with a PKC inhibitor for a specified time.

- Stimulate the cells with Cks17 for various time points.

- Lyse the cells and collect the protein extracts.

- Determine protein concentration for each sample.

- Perform SDS-PAGE and transfer the proteins to a membrane.

- Probe the membrane with antibodies against p-ERK1/2 and total ERK1/2.

- Visualize the protein bands and quantify the levels of p-ERK1/2 relative to total ERK1/2.

- Compare the levels of Cks17-induced p-ERK1/2 in the presence and absence of the PKC inhibitor to determine the dependency of the signaling pathway on PKC activity.

Mandatory Visualizations

Signaling Pathway of Cks17-induced ERK1/2 Activation

Caption: Cks17-induced activation of the ERK1/2 signaling cascade via PKC.

Experimental Workflow for In Vitro PKC Inhibition Assay

Caption: Workflow for determining the in-vitro inhibitory effect of Cks17 on PKC.

Conclusion

The interaction between the retroviral peptide Cks17 and Protein Kinase C is complex and appears to be highly dependent on the experimental setting. In cell-free assays with purified components, Cks17 demonstrates direct, non-competitive inhibition of PKC activity. In contrast, within the intricate signaling network of a living cell, Cks17 can initiate a cascade that leads to the activation of PKC and its downstream effectors. This dual nature presents both challenges and opportunities for researchers and drug development professionals. A thorough understanding of the specific molecular interactions and the cellular context is crucial for accurately interpreting experimental results and for the potential therapeutic application of Cks17-based immunomodulatory agents. Future research should aim to further elucidate the precise molecular mechanisms underlying both the inhibitory and activatory roles of Cks17 on PKC to fully harness its therapeutic potential.

References

The Role of Cytokeratin 17 in Intracellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokeratin 17 (CK17), a type I intermediate filament protein, has emerged as a significant player in intracellular signaling, extending far beyond its traditional role in maintaining cellular structure. Aberrantly expressed in a variety of cancers, CK17 is increasingly recognized as a key regulator of signaling pathways that govern cell proliferation, survival, migration, and inflammation. This technical guide provides an in-depth exploration of the mechanisms by which CK17 influences critical intracellular signaling cascades, including the PI3K/AKT, STAT3, and MAPK/ERK pathways. We present a synthesis of current research, including quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling networks and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target CK17-mediated signaling in disease.

Introduction

Cytokeratins are a family of intermediate filament proteins that form a crucial part of the cytoskeleton in epithelial cells. While their structural function is well-established, recent evidence has illuminated their active participation in the complex web of intracellular signaling. Cytokeratin 17 (CK17) has garnered particular attention due to its strong association with various cancers, including those of the bladder, esophagus, and stomach, where its expression often correlates with poor prognosis.[1] This guide delves into the molecular mechanisms through which CK17 exerts its influence on key signaling pathways, thereby promoting tumorigenesis and other pathological conditions.

CK17-Mediated Activation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[2] CK17 has been identified as a potent activator of this pathway.

Mechanism of Activation

CK17 promotes the activation of AKT, a key downstream effector of PI3K, by increasing its phosphorylation at the serine 473 residue (Ser473).[1][3] While the precise molecular details are still under investigation, one proposed mechanism involves CK17 acting as a scaffolding protein, facilitating the interaction between AKT and its upstream activators. This leads to enhanced AKT kinase activity and the subsequent phosphorylation of its downstream targets.

Functional Consequences

The activation of AKT signaling by CK17 has profound effects on cellular behavior, most notably the induction of Epithelial-Mesenchymal Transition (EMT).[1] EMT is a cellular program that allows epithelial cells to acquire a more migratory and invasive mesenchymal phenotype, a critical step in cancer metastasis.[1] CK17-mediated AKT activation upregulates the expression of mesenchymal markers such as vimentin and N-cadherin, while downregulating epithelial markers.[3] This transition is driven by the activation of key EMT-inducing transcription factors.

Quantitative Data

The following table summarizes quantitative data from studies investigating the role of CK17 in the PI3K/AKT pathway.

| Cell Line | Experimental Condition | Parameter Measured | Result | Reference |

| 5637 (Bladder Cancer) | CK17 Overexpression | p-AKT (Ser473) level | Significantly increased | [3] |

| T24 (Bladder Cancer) | CK17 Silencing | p-AKT (Ser473) level | Decreased | [3] |

| AGS and NCI-N87 (Gastric Cancer) | KRT17 Knockdown (siRNA) | Cell Proliferation | Decreased by 42.36% ± 3.2% | [4] |

| AGS and NCI-N87 (Gastric Cancer) | KRT17 Knockdown (siRNA) | Cell Migration | Decreased by 37.2% ± 6.2% | [4] |

| AGS Xenografts | KRT17 Knockdown | Tumor Weight | Decreased by 69.14% | [4] |

| NCI-N87 Xenografts | KRT17 Knockdown | Tumor Weight | Decreased by 84.43% | [4] |

| ESCC cells | KRT17 Upregulation | Cell Proliferation and Invasion | Increased | [5] |

CK17 and the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in inflammation, immunity, and cell proliferation. Constitutive activation of STAT3 is frequently observed in cancer and inflammatory diseases.[6]

Mechanism of Interaction and Activation

CK17 has been shown to interact directly with STAT3. This interaction is thought to promote the activation of the STAT3 signaling pathway. While the precise mechanism is still being elucidated, it is hypothesized that CK17 may facilitate the phosphorylation of STAT3 by upstream kinases or stabilize the activated STAT3 dimer, promoting its nuclear translocation and transcriptional activity.

Role in Inflammation and Cancer

The interplay between CK17 and STAT3 is particularly relevant in the context of inflammation-driven cancers and inflammatory skin diseases like psoriasis.[7] In these conditions, pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22) can induce the expression of CK17.[8] This creates a positive feedback loop where CK17, in turn, can amplify STAT3 signaling, leading to the production of more pro-inflammatory mediators and sustained inflammation that can contribute to tumorigenesis.

Quantitative Data

The table below presents quantitative findings related to CK17's involvement in the STAT3 signaling pathway.

| Cell Line/Model | Experimental Condition | Parameter Measured | Result | Reference |

| v-Ha-ras keratinocytes | STAT3 decoy oligonucleotide treatment (2 days) | Cell Number | Marked reduction (70–90%) | [2] |

| v-Ha-ras keratinocytes | STAT3 decoy treatment | STAT3 protein level | Downregulated (2.8-fold) | [2] |

| HEK293 cells | Oncostatin-induced STAT3 activation | Luciferase activity | 10-fold induction | [9] |

| γδT17 cells (STAT3-deficient) | Psoriasis-like inflammation model | IL-17A, IL-17F, and IL-22 expression | Failed to upregulate | [7] |

CK17 and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and survival.[3][10]

Emerging Evidence of Interaction

While the role of CK17 in the PI3K/AKT and STAT3 pathways is more established, emerging evidence suggests its involvement in the MAPK/ERK pathway. It is proposed that CK17 may act as a scaffold to modulate the activity of key components of the MAPK/ERK cascade. The activation of this pathway by CK17 could contribute to the increased cell proliferation and survival observed in CK17-overexpressing cancers. Further research is needed to fully elucidate the molecular mechanisms of this interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying CK17's influence on intracellular signaling.

Co-Immunoprecipitation (Co-IP) for CK17 and Interacting Proteins

This protocol is designed to isolate and identify proteins that interact with CK17 within a cellular context.[11][12][13][14][15]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Anti-CK17 antibody (validated for immunoprecipitation).

-

Control IgG antibody (from the same species as the anti-CK17 antibody).

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., cell lysis buffer with a lower detergent concentration).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add control IgG and protein A/G beads to the cleared lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the pellet.

-

-

Immunoprecipitation:

-

Add the anti-CK17 antibody to the pre-cleared lysate.

-

Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-4 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the washed beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

-

Analysis:

-

Analyze the eluates by Western blotting using antibodies against suspected interacting proteins (e.g., anti-STAT3, anti-AKT).

-

Workflow for Co-Immunoprecipitation of CK17:

Co-Immunoprecipitation Workflow for CK17.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of proteins like AKT and STAT3 in response to altered CK17 expression.

Materials:

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-STAT3 (Tyr705), anti-total STAT3, anti-CK17, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-